molecular formula C10H7FN2O2 B11896228 8-Fluoro-6-methyl-5-nitroquinoline

8-Fluoro-6-methyl-5-nitroquinoline

Cat. No.: B11896228
M. Wt: 206.17 g/mol
InChI Key: JQZCHHCKRHYYKX-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methyl-5-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield various fluorinated products, including 8-fluoroquinoline . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of fluorinated quinolines may utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-methyl-5-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Cross-Coupling: Palladium catalysts with appropriate ligands and bases.

Major Products:

    Nucleophilic Substitution: Substituted quinolines.

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Cross-Coupling: Complex quinoline derivatives.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

8-fluoro-6-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3

InChI Key

JQZCHHCKRHYYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F

Origin of Product

United States

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